molecular formula C25H30ClFN4O2 B2651579 N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922040-43-5

N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

Cat. No. B2651579
CAS RN: 922040-43-5
M. Wt: 472.99
InChI Key: BPGFVZDWCJFRKK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C25H30ClFN4O2 and its molecular weight is 472.99. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition in Humans

One study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, closely related to the chemical compound , in humans. The study detailed the elimination process, metabolic pathways, and the identification of principal circulating components and metabolites in plasma extracts. The elimination occurred primarily via the feces, with a notable presence of more slowly cleared metabolites. The study highlighted the compound's extensive metabolism and the minor role of urinary excretion in its elimination (Renzulli et al., 2011).

Synthetic and Structural Analyses

Several studies have explored the synthetic routes, structural characteristics, and potential biological activities of compounds structurally related to the chemical . These include:

  • Development of practical and scalable synthetic routes for closely related compounds, addressing challenges in medicinal chemistry synthesis and highlighting efficient synthesis strategies (Yoshida et al., 2014).
  • Investigation into the crystal structures of related compounds, providing insights into their molecular conformations and potential for interaction with biological targets (Ullah & Altaf, 2014).
  • Studies on the antimicrobial and pharmacological properties of enantiomers and derivatives, emphasizing the importance of structural features in biological activity and providing a basis for further development of therapeutic agents (Chu et al., 1991).

Biological Activity and Mechanisms

Research on related compounds has also delved into their biological activities and mechanisms of action, such as:

  • The potential anticonvulsant activity of N-substituted 1,2,3,4-tetrahydroisoquinolines, demonstrating the significance of structural modifications on enhancing biological effects (Gitto et al., 2006).
  • Exploration of the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents, indicating potential applications in imaging and sensing technologies (Gan et al., 2003).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClFN4O2/c1-30-11-5-6-17-14-18(7-10-22(17)30)23(31-12-3-2-4-13-31)16-28-24(32)25(33)29-19-8-9-21(27)20(26)15-19/h7-10,14-15,23H,2-6,11-13,16H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGFVZDWCJFRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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